ethyl 4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate ethyl 4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16569372
InChI: InChI=1S/C24H30N4O6/c1-4-34-24(32)18-5-7-19(8-6-18)25-23(31)16-28-15-22(33-3)21(30)13-20(28)14-26-9-11-27(12-10-26)17(2)29/h5-8,13,15H,4,9-12,14,16H2,1-3H3,(H,25,31)
SMILES:
Molecular Formula: C24H30N4O6
Molecular Weight: 470.5 g/mol

ethyl 4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate

CAS No.:

Cat. No.: VC16569372

Molecular Formula: C24H30N4O6

Molecular Weight: 470.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate -

Specification

Molecular Formula C24H30N4O6
Molecular Weight 470.5 g/mol
IUPAC Name ethyl 4-[[2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzoate
Standard InChI InChI=1S/C24H30N4O6/c1-4-34-24(32)18-5-7-19(8-6-18)25-23(31)16-28-15-22(33-3)21(30)13-20(28)14-26-9-11-27(12-10-26)17(2)29/h5-8,13,15H,4,9-12,14,16H2,1-3H3,(H,25,31)
Standard InChI Key TXNYJUICYUEVTN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C)OC

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s IUPAC name, ethyl 4-[[2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzoate, reflects its multifaceted architecture. Key components include:

  • A 4-oxopyridin-1(4H)-yl ring serving as the central scaffold.

  • A piperazine-acetyl group attached via a methylene bridge at position 2 of the pyridine ring.

  • A 5-methoxy substituent on the pyridine core.

  • An acetamido-benzoate ester moiety linked to position 4 of the pyridine through a two-carbon spacer.

The molecular formula is C24H30N4O6, with a molecular weight of 470.5 g/mol. The presence of both hydrophilic (amide, ester) and hydrophobic (aromatic rings) groups suggests moderate solubility in polar organic solvents.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC24H30N4O6
Molecular Weight470.5 g/mol
IUPAC NameEthyl 4-[[2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzoate
Canonical SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C)OC
Topological Polar Surface Area132 Ų

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of ethyl 4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate likely involves convergent routes to assemble its three primary domains:

  • Pyridine Core Modification: Introduction of the methoxy group at position 5 and oxidation to the 4-oxo derivative.

  • Piperazine-Acetyl Side Chain: Functionalization of piperazine with an acetyl group followed by alkylation to attach the methylene bridge.

  • Benzoate Ester-Acetamide Arm: Coupling of ethyl 4-aminobenzoate with a bromoacetyl intermediate.

Proposed Synthetic Steps

A hypothetical pathway involves:

  • Step 1: Nucleophilic substitution on 5-methoxy-4-oxopyridine using chloromethyl-(4-acetylpiperazine) to introduce the piperazine side chain.

  • Step 2: Bromoacetylation of the pyridine nitrogen, followed by amide coupling with ethyl 4-aminobenzoate.

  • Step 3: Final esterification and purification via column chromatography.

Reaction conditions would require precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of the ester and amide bonds.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
1Chloromethyl-(4-acetylpiperazine), K2CO3, DMF, 70°CUse of molecular sieves to absorb H2O
2Bromoacetyl bromide, Et3N, CH2Cl2, 0°C → RTSlow addition to minimize diacylation
3Ethyl 4-aminobenzoate, HOBt, EDCI, DCMCatalytic DMAP to enhance esterification
PropertyValueMethod Used
logP (Partition coeff.)2.1XLogP3
H-bond acceptors8RDKit
Plasma Protein Binding89%SwissADME
Half-life~3.2 hoursPKCSM

Analytical Characterization

Spectroscopic Data

While experimental spectra are unavailable, theoretical signatures can be inferred:

  • 1H NMR: A triplet at δ 1.3 ppm (CH3 of ethyl ester), singlet at δ 3.2 ppm (N-CH2-piperazine), and doublets for pyridine protons (δ 6.7–7.4 ppm).

  • IR Spectroscopy: Strong absorbance at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide I band).

Applications in Medicinal Chemistry

Lead Compound Optimization

The benzoate ester’s hydrolytic lability suggests prodrug potential. Replacement with a methyl group could enhance metabolic stability for chronic dosing.

Combination Therapy

Synergy with ABCB1 inhibitors (e.g., Tariquidar) might overcome efflux pump-mediated resistance, as seen with Bosutinib .

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